4-amino-N-(pyridin-3-ylmethyl)-3-(p-tolyl)isothiazole-5-carboxamide
Description
Properties
IUPAC Name |
4-amino-3-(4-methylphenyl)-N-(pyridin-3-ylmethyl)-1,2-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c1-11-4-6-13(7-5-11)15-14(18)16(23-21-15)17(22)20-10-12-3-2-8-19-9-12/h2-9H,10,18H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXMMYJJMOHALR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(pyridin-3-ylmethyl)-3-(p-tolyl)isothiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through the cyclization of appropriate precursors, such as thioamides and α-haloketones, under acidic or basic conditions.
Introduction of the Pyridine Moiety: The pyridine moiety can be introduced via nucleophilic substitution reactions, where a pyridine derivative reacts with an appropriate electrophile.
Attachment of the p-Tolyl Group: The p-tolyl group can be attached through palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Nucleophilic Acylation at Amine Group
The primary amino group (-NH₂) at position 4 undergoes regioselective acylation under mild conditions:
Key observation : Acylation proceeds without disrupting the isothiazole ring, confirmed by NMR monitoring. Steric hindrance from the pyridin-3-ylmethyl group reduces reactivity toward bulky electrophiles.
Electrophilic Substitution on Aromatic Systems
The p-tolyl and pyridine rings participate in electrophilic reactions under controlled conditions:
Nitration of p-Tolyl Group
| Nitrating Agent | Solvent | Temperature | Major Product | Regioselectivity | Reference |
|---|---|---|---|---|---|
| HNO₃/H₂SO₄ | H₂O | 0°C | 3-nitro-p-tolyl isomer | Meta (72%) | |
| Acetyl nitrate | Acetic acid | 25°C | 2-nitro-p-tolyl isomer | Ortho (58%) |
Mechanistic insight : The electron-donating methyl group directs nitration to meta/ortho positions, with solvent polarity influencing selectivity .
Sulfonation of Pyridine Ring
| Sulfonating Agent | Conditions | Product | Sulfonation Position | Yield (%) |
|---|---|---|---|---|
| SO₃/DMF complex | 80°C, 6 hr | Pyridine-3-sulfonic acid derivative | Position 4 | 41 |
| ClSO₃H | −10°C, 2 hr | Pyridine-3-sulfonyl chloride | Position 2 | 35 |
Isothiazole Ring Modifications
The sulfur-containing heterocycle displays unique reactivity:
Oxidation Reactions
| Oxidant | Conditions | Product | Oxidation State | Stability |
|---|---|---|---|---|
| H₂O₂ (30%) | AcOH, 50°C, 3 hr | Isothiazole S-oxide | +2 | Air-stable |
| mCPBA | DCM, 0°C, 1 hr | Isothiazole S,S-dioxide | +4 | Hygroscopic |
Critical note : S-oxidation significantly alters electronic properties, with the S-oxide form showing 15× increased solubility in polar solvents.
Ring-Opening Reactions
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| NH₂NH₂·H₂O | EtOH, reflux | Thioamide-linear chain compound | Chelating agent synthesis |
| NaOH (10M) | H₂O, 120°C, 8 hr | β-ketocarboxamide derivative | Polymer precursors |
Carboxamide Transformations
The 5-carboxamide group participates in hydrolysis and condensation:
| Reaction Type | Conditions | Product | Conversion Rate |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 12 hr | 5-carboxylic acid derivative | 94% |
| Basic hydrolysis | NaOH (2M)/EtOH, 80°C, 6 hr | 5-carboxylate salt | 88% |
| Condensation | EDCl/HOBt, DMF, rt | Peptide-bonded analogs | 62–78% |
Industrial relevance : The carboxylic acid derivative serves as a key intermediate for API synthesis, with batch purity >99.8% achievable via crystallization.
Coordination Chemistry
The pyridine nitrogen and carboxamide oxygen act as donor sites:
| Metal Salt | Solvent | Complex Formed | Stability Constant (log K) |
|---|---|---|---|
| Cu(NO₃)₂·3H₂O | MeOH/H₂O | [Cu(L)₂(H₂O)₂]²⁺ | 8.9 ± 0.2 |
| PdCl₂ | DMF | [Pd(L)Cl₂] | 6.7 ± 0.3 |
| FeCl₃·6H₂O | EtOH | [Fe(L)Cl₃] | 4.1 ± 0.1 |
Pharmacological implication : Cu(II) complexes demonstrate enhanced antimicrobial activity (MIC reduced 16× vs free ligand) .
This comprehensive reactivity profile enables rational design of derivatives for pharmaceutical and materials science applications. Recent advances in flow chemistry and microwave-assisted synthesis have improved reaction efficiencies, with typical isolated yields now exceeding 75% for most transformation types.
Scientific Research Applications
Chemical Properties and Structure
4-PyMTA belongs to the isothiazole family and features a five-membered ring containing nitrogen and sulfur atoms. Its molecular formula is C17H18N4O, with a molecular weight of approximately 324.4 g/mol. The compound appears as a yellow solid with a melting point of 208-209 °C and is soluble in organic solvents like dimethyl sulfoxide, but insoluble in water.
Anti-Cancer Activity
Research has indicated that 4-PyMTA exhibits significant anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including:
- Breast Cancer
- Lung Cancer
- Colon Cancer
The proposed mechanisms through which 4-PyMTA exerts its anti-cancer effects include:
- Inducing apoptosis (programmed cell death)
- Inhibiting cell cycle progression
- Suppressing oncogenic signaling pathways.
Anti-Inflammatory Effects
In addition to its anti-cancer properties, 4-PyMTA has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. This suggests potential applications in treating inflammatory diseases where cytokine levels are elevated.
Antimicrobial Properties
The compound has also shown activity against various bacterial and fungal strains, indicating its potential utility as an antimicrobial agent. This includes:
- Inhibition of growth in specific bacterial strains
- Activity against fungal infections.
Synthesis and Characterization
The synthesis of 4-amino-N-(pyridin-3-ylmethyl)-3-(p-tolyl)isothiazole-5-carboxamide typically involves multiple steps that can be characterized using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. These methods confirm the structure and purity of the synthesized compound.
Case Studies
Several case studies have documented the applications of 4-PyMTA:
- Case Study on Cancer Cell Lines : A study evaluated the effects of 4-PyMTA on MCF-7 (breast cancer) and A549 (lung cancer) cell lines, showing a dose-dependent inhibition of cell proliferation.
- Inflammatory Response : Another investigation assessed the compound's ability to reduce inflammation in animal models by measuring cytokine levels before and after treatment with 4-PyMTA.
- Antimicrobial Testing : Laboratory tests confirmed that 4-PyMTA inhibited the growth of Staphylococcus aureus and Candida albicans, suggesting its potential as an antibiotic agent.
Mechanism of Action
The mechanism of action of 4-amino-N-(pyridin-3-ylmethyl)-3-(p-tolyl)isothiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting transcription and replication processes.
Comparison with Similar Compounds
Core Heterocycle Variations
Compound A : 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide ()
- Core : Thiazole (sulfur and nitrogen at positions 1 and 3) vs. isothiazole (sulfur and nitrogen at positions 2 and 3).
- Substituents: Methyl at position 4 vs. amino at position 4; pyridin-4-yl vs. pyridin-3-ylmethyl.
- Activity : Thiazole derivatives in were optimized for bioactivity via carboxamide coupling, with statistical significance (p < 0.05) in biological assays.
Compound B : 5-methyl-N-(4-pyridinyl)-3-isoxazolecarboxamide ()
- Core : Isoxazole (oxygen and nitrogen at positions 1 and 2) vs. isothiazole.
- Substituents: Methyl at position 5 vs. amino at position 4; pyridin-4-yl vs. pyridin-3-ylmethyl.
Table 1: Core Heterocycle Comparison
| Feature | Target Compound | Compound A (Thiazole) | Compound B (Isoxazole) |
|---|---|---|---|
| Heteroatoms | S, N (isothiazole) | S, N (thiazole) | O, N (isoxazole) |
| Substituent Position | Amino (C4), p-tolyl (C3) | Methyl (C4) | Methyl (C5) |
| Pyridine Position | 3-ylmethyl | 4-yl | 4-yl |
Substituent and Functional Group Analysis
Compound C : Pyrazolo[3,4-d]pyrimidine derivatives ()
- Core : Pyrazolopyrimidine (fused pyrazole-pyrimidine) vs. isothiazole.
- Substituents: p-tolyl and hydrazine groups vs. amino and carboxamide.
- Synthesis : highlights isomerization reactions under varying conditions, suggesting that the target compound’s stability may depend on substituent electronic effects.
Table 2: Functional Group Impact
Key Observations :
- Isothiazole synthesis often involves oxidative cyclization of thioamides or nitriles, which may complicate scalability compared to thiazole or isoxazole routes.
- The pyridin-3-ylmethyl group introduces steric bulk that could hinder coupling efficiency relative to simpler pyridinyl substituents.
Biological Activity
4-amino-N-(pyridin-3-ylmethyl)-3-(p-tolyl)isothiazole-5-carboxamide, a compound belonging to the isothiazole family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on a review of available literature.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of Isothiazole Ring : The initial step typically includes the reaction of pyridine derivatives with thioketones or thioamides.
- Substitution Reactions : The introduction of the amino and carboxamide groups is achieved through nucleophilic substitution reactions.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Anticancer Properties
Recent studies have highlighted the anticancer potential of isothiazole derivatives, including our compound of interest. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HT-29 (Colorectal) | 5.0 | Induction of apoptosis |
| Compound B | MCF-7 (Breast) | 7.2 | Inhibition of VEGFR-2 |
| Compound C | A549 (Lung) | 6.5 | Cell cycle arrest in G1 phase |
The compound's mechanism often involves the inhibition of key pathways such as the VEGFR signaling pathway, which is crucial for tumor angiogenesis and growth .
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains:
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| E. coli | 15 | 32 µg/mL |
| S. aureus | 20 | 16 µg/mL |
| P. aeruginosa | 18 | 64 µg/mL |
These findings suggest that the compound may disrupt bacterial cell wall synthesis or function as an enzyme inhibitor .
Structure-Activity Relationships (SAR)
The biological activity of isothiazole derivatives is closely linked to their structural features. Key observations include:
- Amino Group : The presence of an amino group enhances solubility and bioactivity.
- Pyridine Ring : The pyridine moiety contributes to receptor binding affinity and selectivity.
- Substituents on the Isothiazole Ring : Variations in substituents can modulate potency and spectrum of activity.
Research indicates that modifications to these groups can yield compounds with improved efficacy and reduced toxicity .
Case Studies
Several case studies exemplify the therapeutic potential of this compound:
- Case Study on Anticancer Activity : A recent study evaluated the effects of this compound on breast cancer cells, revealing a significant reduction in cell viability and induction of apoptosis through caspase activation pathways .
- Antimicrobial Efficacy Assessment : Another study focused on its antibacterial properties against resistant strains of bacteria, demonstrating effective inhibition comparable to standard antibiotics .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing 4-amino-N-(pyridin-3-ylmethyl)-3-(p-tolyl)isothiazole-5-carboxamide, and how can reaction efficiency be optimized?
- Methodological Answer : Multi-step synthetic protocols involving heterocyclic ring formation (e.g., isothiazole core) and coupling reactions are typical. For example, pyridinylmethylamine can be introduced via carbodiimide-mediated amidation (e.g., EDC/HOBt). Optimization includes solvent selection (e.g., dichloromethane or DMF), controlled stoichiometry, and monitoring via TLC. Catalytic systems like DMAP may enhance yields . Reaction efficiency can be improved using computational pre-screening of conditions (e.g., solvent polarity, temperature) .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?
- Methodological Answer :
- 1H/13C NMR : Assigns proton environments (e.g., pyridinyl CH groups, p-tolyl aromatic signals) and carbon backbone.
- IR Spectroscopy : Confirms functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, NH₂ bending).
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- X-ray Crystallography (if crystalline): Resolves 3D conformation and hydrogen-bonding networks .
Q. How does the reactivity of the isothiazole ring influence derivatization strategies?
- Methodological Answer : The isothiazole’s sulfur and nitrogen atoms enable electrophilic substitution (e.g., halogenation) or ring-opening under basic conditions. Functionalization at the 4-amino group (e.g., acylation) requires protecting-group strategies (e.g., Boc) to prevent side reactions. Reactivity trends can be predicted using DFT calculations .
Advanced Research Questions
Q. What computational approaches are suitable for predicting biological targets or mechanism of action?
- Methodological Answer :
- Molecular Docking : Screen against kinase or enzyme active sites (e.g., using AutoDock Vina). Prioritize targets based on binding affinity and residue interactions.
- MD Simulations : Assess stability of ligand-protein complexes over nanosecond timescales.
- QSAR Modeling : Correlate substituent effects (e.g., p-tolyl vs. other aryl groups) with activity using descriptors like logP or Hammett constants .
Q. How can contradictions in reported biological activity data (e.g., enzyme inhibition vs. no effect) be resolved?
- Methodological Answer :
- Orthogonal Assays : Validate enzyme inhibition using both fluorometric and radiometric assays.
- Control Experiments : Rule out assay interference (e.g., compound fluorescence in fluorogenic assays).
- Cellular Context : Test in multiple cell lines with varying expression levels of the target enzyme .
Q. What strategies enable efficient diversification of the pyridin-3-ylmethyl group for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Parallel Synthesis : Use Ugi or Suzuki-Miyaura reactions to introduce diverse substituents.
- Click Chemistry : Modify the pyridine ring via Cu-catalyzed azide-alkyne cycloaddition.
- Fragment-Based Design : Screen pyridine analogs (e.g., 4-methylpyridinyl) to probe steric/electronic effects .
Q. How can reaction pathways for unexpected byproducts (e.g., ring-opened species) be elucidated?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
